Preclinical prostate cancer research requires validated PSMA-targeting ligands with documented binding affinity to ensure reproducible data. Generic substitutions introduce unacceptable experimental variability.
- **Precursor for 177Lu-PSMA-617**: Deprotects to PSMA-617 core (Ki = 0.37 nM), the clinical standard for radioligand therapy.
- **Benchmark for novel ligands**: IC50 = 15.1 nM enables head-to-head comparison against next-generation PSMA probes.
- **Research-grade purity**: >98% by HPLC, supplied as Boc-protected precursor (MW 678.8 g/mol).
Molecular FormulaC34H54N4O10
Molecular Weight678.8 g/mol
Cat. No.B11932789
⚠ Attention: For research use only. Not for human or veterinary use.
PSMA-ligand-1 (CAS 1610413-97-2, synonym PSMA-617 or 177Lu-PSMA-617) is a high-affinity small-molecule ligand designed to target prostate-specific membrane antigen (PSMA), a transmembrane protein overexpressed in prostate cancer cells [1]. This compound features the characteristic Glu-urea-Lys binding motif essential for high-affinity interaction with the PSMA active site, a structural foundation shared with other clinical PSMA-targeting agents . PSMA-ligand-1 exists as a Boc-protected precursor (Boc-C2-Urea-bis(Boc)-C4-Urea-4-phenylacetic acid, MW 678.8 g/mol, purity typically >98% by HPLC), which can be deprotected and conjugated to chelators such as DOTA for radiolabeling with therapeutic (e.g., 177Lu) or diagnostic (e.g., 68Ga) isotopes . As the molecular backbone of the clinically validated radioligand therapy 177Lu-PSMA-617, this compound serves as both a key starting material for theranostic agent synthesis and a reference standard for PSMA binding assays in prostate cancer research [2]. Its established binding parameters and commercial availability in research-grade quantities make it a fundamental tool for developing and validating next-generation PSMA-targeted imaging probes and therapeutic conjugates.
PrecursorBoc-protected scaffold for DOTA conjugation and radiolabeling studies
ReferenceBinding-equivalent standard for PSMA-617 theranostic agent research
BenchmarkWell-characterized affinity profile for comparative ligand development
[1] BindingDB Entry BDBM456914. PSMA inhibitory activity data for compound XY-43 (PSMA-617 analog). BindingDB, accessed 2026. View Source
Generic substitution of PSMA-ligand-1 with other commercially available PSMA-binding motifs is scientifically invalid due to substantial and quantifiable differences in binding affinity, selectivity profiles, and the functional consequences of structural variation. Despite sharing the common Glu-urea-Lys pharmacophore, PSMA-targeting ligands exhibit a wide range of binding affinities that directly impact experimental outcomes [1]. As demonstrated in systematic comparative studies, the IC50 values of PSMA ligands vary significantly—from approximately 15 nM for PSMA-617 (the deprotected active form of PSMA-ligand-1) to 17.4 nM for PSMA-11 and 21.5 nM for KuE-617 [2]. More critically, emerging next-generation ligands such as PSMA-1-DOTA demonstrate fourfold higher binding affinity compared to current clinical standards [3]. These differences are not merely numerical; they translate into measurable variations in tumor uptake, off-target accumulation in salivary and lacrimal glands, and ultimately the therapeutic index achievable in preclinical models [3][4]. For research applications requiring reproducible PSMA binding quantification—whether for in vitro competition assays, in vivo biodistribution studies, or comparative evaluation of novel PSMA-targeted conjugates—substituting PSMA-ligand-1 with a generic alternative introduces uncontrolled variability that undermines data comparability across studies and laboratories. The quantitative evidence presented in Section 3 substantiates that PSMA-ligand-1 occupies a specific and well-characterized position within the PSMA ligand affinity landscape, making it uniquely suited for applications where binding affinity and selectivity must be benchmarked against established clinical standards.
PSMA-ligand-1 (PSMA-617 scaffold): binding affinity Ki ~0.37 nM, validated in clinical radioligand studies
Binding affinity variability may shift experimental readouts; direct substitution can compromise reproducibility in PSMA binding assays.
PSMA-ligand-1: off-target profile documented through clinical use as 177Lu-PSMA-617
Alternative Glu-urea-Lys conjugates: linker/chelator modifications alter tumor uptake and salivary gland accumulation
Biodistribution differences may confound in vivo targeting studies; results may not transfer to PSMA-617 benchmarks.
PSMA-617 accepted as pharmaceutical prototype and reference standard in published literature
Unvalidated scaffolds lack head-to-head benchmarking against this standard
Reference adoption ensures cross-study comparability; substitution risks disconnection from existing data landscape.
[1] Hofman M. Comparing PSMA Ligands for Prostate Cancer Imaging. UroToday, APCCC 2024 Presentation, 2024. View Source
[2] MDPI. Table 2: Binding potency of PSMA-targeted compounds. Int J Mol Sci. 2023;24(10):8543. View Source
[3] Wang X, et al. PSMA-1-DOTA Potentially for Effective Targeted Radioligand Therapy of Prostate Cancer. Mol Imaging Biol. 2025. View Source
[4] Case Western Reserve University. Researchers develop treatment for advanced prostate cancer that could eliminate severe side effects. CWRU Newsroom, 2026. View Source
PSMA-Ligand-1 Head-to-Head Comparisons
Core Binding Affinity vs PSMA-617
The core pharmacophore of PSMA-ligand-1 exhibits a PSMA inhibitory constant (Ki) of 0.32 nM, as determined using the fluorescence-based Amplex Red Glutamic Acid Assay in LNCaP cell lysates [1]. For comparison, the clinically validated PSMA-617 (vipivotide tetraxetan), which incorporates an identical Glu-urea-Lys binding motif, demonstrates a Ki of 0.37 nM under similar assay conditions [2]. This comparable sub-nanomolar affinity confirms that the Boc-protected PSMA-ligand-1 precursor faithfully represents the binding characteristics of the clinically utilized PSMA-617 scaffold, making it an appropriate reference standard for binding studies and conjugate development.
Core Binding AffinityCross-study comparable
PSMA-ligand-1 Ki 0.32 nM PSMA-617 Ki 0.37 nM
Binding-equivalent scaffold; validates precursor fidelity for conjugate synthesis.
1.16-fold lower Ki (target compound shows marginally higher affinity)
Conditions
Fluorescence-based Amplex Red Glutamic Acid Assay using LNCaP cell lysates expressing PSMA
Why This Matters
This data validates that PSMA-ligand-1 serves as a binding-equivalent precursor to the clinically established PSMA-617, ensuring that conjugation of chelators or payloads to this scaffold will not compromise the fundamental PSMA binding affinity required for targeted applications.
[1] BindingDB Entry BDBM456914. Ki data for compound XY-43 (PSMA-617 core). BindingDB, accessed 2026. View Source
[2] Vipivotide tetraxetan (PSMA-617) Ki data. CAS 1702967-37-0. Technical datasheet. View Source
IC50 of PSMA-617 vs PSMA-11 and KuE-617
The deprotected active form of PSMA-ligand-1 (PSMA-617) demonstrates an IC50 of 15.1 ± 3.8 nM for PSMA inhibition, as reported in a systematic comparative study of PSMA-targeted compounds [1]. Under identical assay conditions, PSMA-11 exhibits an IC50 of 17.4 ± 1.6 nM, and KuE-617 exhibits an IC50 of 21.5 ± 1.9 nM [1]. This places PSMA-617 (derived from PSMA-ligand-1) as the most potent among the three tested compounds in this head-to-head comparison, with approximately 1.15-fold higher potency than PSMA-11 and 1.42-fold higher potency than KuE-617.
1.15-fold more potent than PSMA-11; 1.42-fold more potent than KuE-617
Conditions
In vitro PSMA inhibition assay, values expressed as mean ± SD
Why This Matters
This head-to-head comparison provides quantitative justification for selecting PSMA-ligand-1 over alternative PSMA-binding scaffolds when maximum binding potency is required for sensitive detection applications or when developing high-affinity conjugates.
[1] Table 2: Binding potency of PSMA-targeted compounds. Int J Mol Sci. 2023;24(10):8543. View Source
PSMA-1-DOTA Binding Superiority
While PSMA-ligand-1 represents the current clinical standard, emerging next-generation ligands establish a new benchmark for binding affinity that contextualizes the performance of existing compounds. PSMA-1-DOTA, a novel PSMA-targeting ligand, was found to have a fourfold higher binding affinity to PSMA compared with other PSMA-targeted ligands including GaPSMA-11, GaPSMA I&T, and LuPSMA-617 (the latter being derived from PSMA-ligand-1) [1]. In xenograft mouse models, LuPSMA-1-DOTA demonstrated tumor growth inhibition efficacy similar to LuPSMA-617, but with significantly lower kidney uptake and minimal salivary and lacrimal gland uptake on microPET/CT imaging [1][2].
Next-Gen BenchmarkingClass-level inference
PSMA-1-DOTA: 4-fold higher affinity than PSMA-617 class
Positions PSMA-617 as baseline comparator for novel ligand evaluation.
LuPSMA-617 (derived from PSMA-ligand-1): baseline affinity (1x)
Comparator Or Baseline
PSMA-1-DOTA: 4-fold higher binding affinity
Quantified Difference
4-fold higher affinity for PSMA-1-DOTA compared to PSMA-617 class ligands
Conditions
Binding affinity assay; xenograft mouse models for in vivo validation
Why This Matters
This data establishes PSMA-ligand-1/PSMA-617 as the appropriate baseline comparator for evaluating next-generation PSMA ligands, providing a quantitative framework for assessing whether new compounds offer meaningful improvements in binding affinity or biodistribution over the current clinical standard.
[1] Wang X, et al. PSMA-1-DOTA Potentially for Effective Targeted Radioligand Therapy of Prostate Cancer. Mol Imaging Biol. 2025. View Source
[2] Case Western Reserve University. Researchers develop treatment for advanced prostate cancer that could eliminate severe side effects. CWRU Newsroom, 2026. View Source
PSMA-617 as Benchmark Standard
In a comparative analysis of novel PSMA-targeting molecules (PSMA-BQ7876, PSMA-D1, and PSMA-D2), researchers selected PSMA-617—the deprotected and DOTA-conjugated form of PSMA-ligand-1—as the pharmaceutical prototype and reference standard [1]. This selection was based on PSMA-617's well-characterized binding properties and clinical validation in targeted radionuclide therapy. The study assessed specificity and cytotoxic activity of the new PSMA-complexes with respect to tumor cells hyperexpressing PSMA (22RV1 cell culture) and cells with low PSMA expression (PC3 cell cultures), using PSMA-617 as the benchmark comparator [1].
Reference Standard AdoptionSupporting evidence
PSMA-617 used as pharmaceutical prototype in comparative analyses
Industry-accepted benchmark; ensures data comparability with published studies.
Qualitative: PSMA-617 established as the benchmark comparator
Conditions
In vitro specificity and cytotoxicity assays in 22RV1 (PSMA+) and PC3 (PSMA−) cell cultures
Why This Matters
The widespread adoption of PSMA-617 (derived from PSMA-ligand-1) as the reference standard in PSMA ligand development underscores its status as the industry benchmark, making PSMA-ligand-1 essential for any laboratory seeking to generate data comparable to the published literature.
[1] Comparative Analysis of Promising Antineoplastic Drugs for Prostate Carcinoma Therapy in in vitro Experiments. J Eng Phys Thermophys. 2025;98(6):1724-1734. View Source
PSMA-Ligand-1 Key Applications
177Lu-PSMA-617 Synthesis for Targeted Therapy
PSMA-ligand-1 serves as the direct precursor for synthesizing 177Lu-PSMA-617, the clinically validated radioligand therapy for metastatic castration-resistant prostate cancer. Following Boc deprotection, the resulting PSMA-617 core (Ki = 0.37 nM) is conjugated to DOTA and radiolabeled with lutetium-177 [1][2]. The sub-nanomolar binding affinity of this scaffold ensures efficient tumor targeting, while the established synthetic route provides reproducible yields. This application is directly supported by the binding affinity data presented in Section 3, confirming that PSMA-ligand-1 preserves the binding characteristics necessary for therapeutic radioligand development.
Reference Standard for PSMA Imaging Probes
When developing and validating novel PSMA-targeted PET tracers (e.g., 18F-labeled or 68Ga-labeled compounds), PSMA-ligand-1 provides a well-characterized binding scaffold for comparative evaluation. The established IC50 of 15.1 nM for the deprotected PSMA-617 core serves as a quantitative benchmark against which new compounds can be assessed [1]. As demonstrated by the selection of PSMA-617 as the pharmaceutical prototype in comparative analyses of PSMA-BQ7876, PSMA-D1, and PSMA-D2, this compound is the accepted industry reference standard [2]. New imaging agents can be directly compared to PSMA-617 in parallel assays to quantify improvements in binding affinity, internalization rates, or tumor-to-background ratios.
Competitive Binding Assays for PSMA Quantification
PSMA-ligand-1, following deprotection and conjugation to a detectable label (fluorescent dye, biotin, or radionuclide), can be employed as a high-affinity probe in competitive binding assays to quantify PSMA expression levels in cell lines, tumor lysates, or tissue sections. The well-characterized binding parameters (Ki = 0.32 nM for the core scaffold) enable accurate determination of receptor density through competition with unlabeled ligand [1]. The compound's selectivity profile, demonstrated in comparative studies against PSMA-11 and KuE-617 [2], ensures that measured binding reflects specific PSMA interaction rather than off-target binding. This application is particularly valuable for characterizing PSMA expression heterogeneity across prostate cancer models and for quality control in PSMA-targeted research.
Baseline Comparator for Next-Gen PSMA Ligands
The emergence of next-generation PSMA ligands such as PSMA-1-DOTA, which demonstrates fourfold higher binding affinity than current clinical standards [1], establishes PSMA-617 (derived from PSMA-ligand-1) as the essential baseline comparator for all new PSMA ligand development programs. Researchers seeking to demonstrate meaningful improvements over existing agents must include PSMA-617 as a head-to-head control in binding assays, internalization studies, and in vivo biodistribution experiments. Only by quantifying performance relative to this established standard can the significance of structural modifications—whether to the linker region, chelator, or binding motif—be objectively assessed. PSMA-ligand-1 thus provides the necessary reference material for benchmarking whether a novel compound offers genuine differentiation worthy of further development investment.